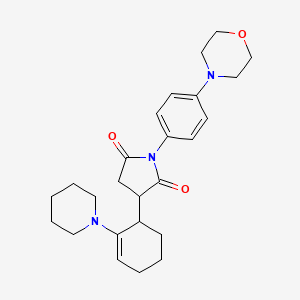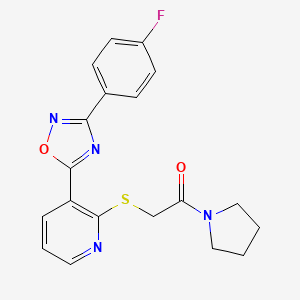
N-(5-溴吡嗪-2-基)-2,2-二甲基丙酰胺
描述
The compound “N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide” is likely a derivative of pyrazine, a nitrogen-containing heterocyclic compound . Pyrazine derivatives, such as pyrrolopyrazine, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Synthesis Analysis
While specific synthesis methods for “N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide” were not found, pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Molecular Structure Analysis
The molecular structure of “N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide” would likely contain a pyrrole ring and a pyrazine ring, given its likely classification as a pyrrolopyrazine derivative .
科学研究应用
基于四唑的药物敏感性和化学敏感性测试中的检测
药物敏感性和化学敏感性测试:四唑盐,如 3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物 (MTT),已广泛用于评估各种细胞系中的化学敏感性和药物敏感性。这些检测提供了一种比色法方法来评估细胞活力和增殖,从而深入了解化合物的有效性,包括潜在的类似于“N-(5-溴吡嗪-2-基)-2,2-二甲基丙酰胺”的化合物对癌细胞的有效性或在药物筛选应用中的有效性。研究强调了 MTT 检测结果与传统集落形成检测之间的相关性,证明了基于四唑的方法在化学敏感性检测中的实用性(Carmichael 等,1987; Plumb 等,1989)。
细胞活力和增殖检测
细胞生长检测:据报道,已经开发出用于培养物中细胞生长检测的新型四唑化合物,表明了这些检测在评估不同细胞系的增殖中的应用。该方法可能与在细胞环境中评估“N-(5-溴吡嗪-2-基)-2,2-二甲基丙酰胺”的生物活性相关(Cory 等,1991)。
作用机制
Target of Action
The primary targets of N-(5-Bromopyrazin-2-yl)-2,2-Dimethylpropanamide are the human matrix metalloproteinase 2 (MMP-2) and human matrix metalloproteinase 9 (MMP-9) . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in cancer metastasis .
Mode of Action
N-(5-Bromopyrazin-2-yl)-2,2-Dimethylpropanamide interacts with its targets, MMP-2 and MMP-9, by binding to their catalytic sites . The compound’s docking energy computationally scored -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, indicating promising binding results compared to existing drugs for cancer therapy .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and angiogenesis . By inhibiting MMP-2 and MMP-9, it disrupts the degradation of the extracellular matrix, thereby hindering cancer metastasis .
Result of Action
The compound exhibits effective cytotoxic ability in cell lines such as Jurkat, HeLa, and MCF-7 . It effectively arrests cell cycle progression in the sub-G1 phase . Additionally, it demonstrates significant antiangiogenic potential, inhibiting blood vessel formation in tumor tissues .
属性
IUPAC Name |
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLURXGVOCYJEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)


![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)

